N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Chemical Probe Development Selectivity Profiling Negative Control

Researchers requiring robust negative controls often face off-target activity compromising Z-factor calculations. CAS 875160-56-8 solves this with a verified inactive profile across >30 MLPCN assays, providing a consistently silent background for primary and secondary screening workflows. • Confirmed inactive in >30 MLPCN biochemical and cell-based assays (kinase, GPCR, ion channel, viral protease targets). • 2-Amino group (HBD=2) supports amide-coupling library enumeration for aspartyl protease inhibitor design. • Unsubstituted furan ring permits late-stage diversification via electrophilic aromatic substitution. • Para-phenyl linkage provides linear molecular geometry suitable for ATP-mimetic kinase inhibitor scaffolds.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 875160-56-8
Cat. No. B2484544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
CAS875160-56-8
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18)
InChIKeyWOSOYKKMIMIFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

875160-56-8: Identity & Procurement Profile


N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (CAS 875160-56-8) is a synthetic heterocyclic small molecule (C14H11N3O2S, MW 285.32) integrating a 2-aminothiazole pharmacophore with a furan-2-carboxamide moiety via a para-phenyl linker [1]. It is cataloged as a research-grade building block by multiple vendors (purity typically ≥95%) . In HTS-level profiling through the NIH Molecular Libraries Program (MLPCN), the compound consistently exhibited inactivity (outcome = "Inactive") in over 30 primary and confirmatory biochemical and cell-based assays, indicating a notably clean screening profile [2]. This baseline selectivity profile is a critical starting point for procurement decisions in probe development and selectivity profiling campaigns.

Structural Specificity of 875160-56-8 vs. Analogs


The compound's value lies not in a single potent activity but in a combination of two structural features—a 2-amino-4-thiazolyl group and a para-substituted furan-2-carboxamide—that separately drive different bioactivity profiles in related series [1]. Simple substitution of the 2-amino group with methyl (as in the 5-bromo, 2-methyl analog) shifts the thiazole's hydrogen-bond donor capacity, while repositioning the phenyl linkage from para to meta alters molecular geometry [2]. Furthermore, the furan ring is susceptible to electrophilic bromination, meaning the 5-bromo analog is chemically distinct from the unsubstituted parent. These structural differences prevent generic interchange and make CAS 875160-56-8 the appropriate negative control or specific starting scaffold for focused libraries.

Differentiation Evidence for 875160-56-8


Broad-Spectrum Inactivity in MLPCN HTS

CAS 875160-56-8 was profiled across >30 MLPCN screening assays and returned ‘Inactive’ as the activity outcome in all evaluated panels [1]. This contrasts sharply with the structurally related 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, which registered active (EC50 = 67.6 μM) in a streptokinase expression inhibition assay [2]. The consistent inactivity of the 2-amino analog across diverse targets—including kinases (MEK5), viral proteases (SARS 3CLPro), ion channels (Kir2.1, hERG), and bacterial enzymes—establishes a clearly differentiated, clean background profile.

Chemical Probe Development Selectivity Profiling Negative Control

Hydrogen-Bond Donor Capacity: Amino vs. Methyl

The 2-amino group on the thiazole ring of CAS 875160-56-8 provides a hydrogen-bond donor (HBD) count of 2, whereas the 2-methyl analog (e.g., CID 983644) has an HBD count of 1 [1]. In the context of 2-aminothiazole-containing renin inhibitors, the 2-amino group forms a critical hydrogen bond with the catalytic aspartate residue, and methylation abrogates this interaction [2]. While direct enzymatic data for this specific compound are unavailable, the HBD difference is a quantifiable physicochemical property (supported by computed XLogP3-AA and HBD values) that directly impacts molecular recognition.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Para vs. Meta Linkage: Molecular Geometry

CAS 875160-56-8 bears a para-phenyl linkage between the thiazole and carboxamide moieties, whereas the commercially available regioisomer N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide uses a meta-phenyl linkage [1]. This positional isomerism alters the distance and angle between the two heterocyclic rings, affecting the molecular shape. The para isomer has a more linear, rod-like geometry, while the meta isomer introduces a kink. Although no comparative bioactivity data are available, the structural distinction is absolute and quantifiable via InChIKey and SMILES comparison, and is relevant for structure-based virtual screening and scaffold hopping campaigns.

Structural Isomerism Molecular Geometry Chemical Libraries

Furan Substitution: Unsubstituted vs. 5-Bromo

The furan ring in CAS 875160-56-8 is unsubstituted at the 5-position, while the close analog 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide carries a bromine atom at this position [1]. This substitution increases the molecular weight from 285.32 g/mol to 364.22 g/mol (ΔMW = +78.9 g/mol) and introduces a reactive handle for cross-coupling reactions. The unsubstituted furan is less lipophilic (XLogP3-AA = 2.5 for the target vs. ~3.1 estimated for the bromo analog) and does not participate in Suzuki or Buchwald coupling, making it a distinct synthetic intermediate.

Synthetic Chemistry Electrophilic Substitution Reactive Handle

Application Scenarios for 875160-56-8


Negative Control for MLPCN HTS Campaigns

Given its demonstrated inactivity across over 30 MLPCN assays spanning kinases, GPCRs, ion channels, and viral proteases, this compound is an ideal negative control for primary and secondary screening workflows [1]. Unlike the 5-bromo-2-methyl analog, which shows measurable activity (EC50 = 67.6 μM) in streptokinase inhibition, 875160-56-8 provides a consistently silent background, enabling robust Z-factor calculations and reducing false-positive flagging in automated hit-picking [2].

2-Aminothiazole Scaffold for Dual H-Bond Donors

The 2-amino group (HBD = 2) distinguishes this scaffold from 2-methyl analogs (HBD = 1) and aligns with the pharmacophoric requirements of aspartyl protease inhibitors [1]. Procurement of this compound supports the enumeration of amide-coupling libraries targeting renin-like enzymes where the 2-amino group forms a critical interaction with catalytic aspartate residues [2].

Unsubstituted Furan Building Block

The unsubstituted furan ring permits late-stage diversification via electrophilic aromatic substitution or directed metalation, which the 5-bromo analog precludes due to competing reactivity at the halogen position [1]. This compound is therefore preferentially sourced when a non-halogenated starting material is required for sequential derivatization strategies.

Para-Substituted Reference for Selectivity Studies

When structure-based design demands a linear molecular geometry, the para-phenyl linkage of 875160-56-8 provides the appropriate scaffold, as opposed to the meta-substituted regioisomer, which introduces a kink in the molecular axis [1]. This is relevant for ATP-mimetic kinase inhibitor designs where the angle of the hinge-binding motif is critical for selectivity.

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